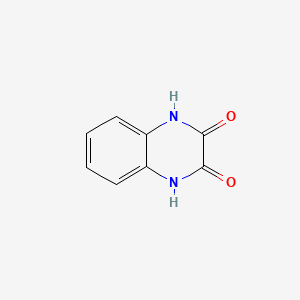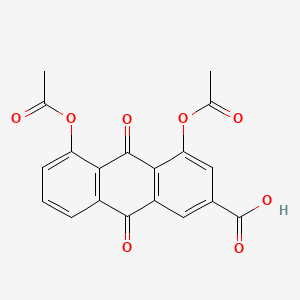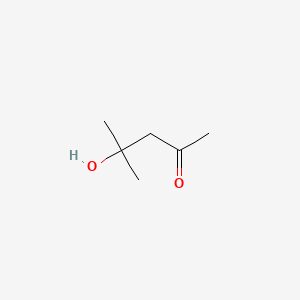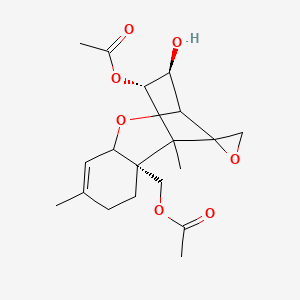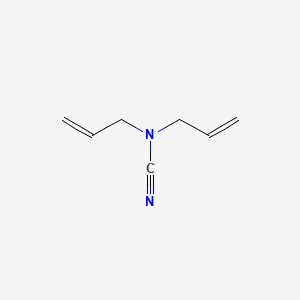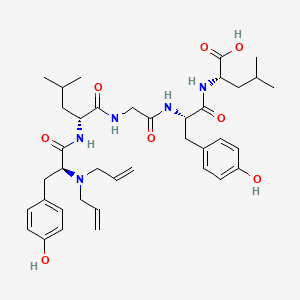
Dicentrine
Vue d'ensemble
Description
Dicentrine is an aporphinic alkaloid found in several plant species, mainly from the Lauraceae family, including Lindera megaphylla . It exhibits antinociceptive activity at high doses, likely acting via a TRPA1-dependent mechanism .
Synthesis Analysis
This compound has been synthesized from (+)-dicentrine by degradation with ethyl chloroformate in pyridine, base hydrolysis, and N-alkylation . New heterocyclic chalcone analogues with a pyridine-2,4 (1 Н ,3 Н )-dione fragment were synthesized by the condensation reaction of 3-acetylpyridine-2,4 (1 H ,3 H )-diones with different aromatic aldehydes in pyridine .Molecular Structure Analysis
This compound is the most effective ligand of telomeric and oncogenic G-quadruplexes, showing good G-quadruplex vs. duplex selectivity . Molecular dynamics simulations indicated that this compound preferentially binds the G-quadruplex groove or the outer G-tetrad for the telomeric and oncogenic G-quadruplexes, respectively .Chemical Reactions Analysis
This compound was found to be a potent alpha 1-adrenoceptor blocking agent in rat thoracic aorta as revealed by its competitive antagonism of noradrenaline .Physical And Chemical Properties Analysis
This compound has a chemical formula of C20H21NO4 and a molecular weight of 339.39 . It is a solid substance that is soluble in DMSO .Applications De Recherche Scientifique
Activité anticancéreuse
La dicentrine a démontré une activité cytotoxique envers les cellules cancéreuses . Elle a été étudiée pour son potentiel dans le traitement du cancer, en particulier dans le contexte des cellules d'adénocarcinome pulmonaire .
Potentialisation de l'apoptose induite par le TNF-α
La this compound a été trouvée pour potentialiser l'apoptose induite par le TNF-α dans les cellules d'adénocarcinome pulmonaire A549 . Cela signifie qu'elle peut améliorer le processus de mort cellulaire programmée induit par le facteur de nécrose tumorale alpha (TNF-α), ce qui pourrait être bénéfique dans le traitement de certains types de cancer .
Suppression de l'invasion des cellules cancéreuses
La recherche a montré que la this compound peut supprimer l'invasion des cellules d'adénocarcinome pulmonaire A549 . Cela pourrait potentiellement limiter la propagation des cellules cancéreuses dans le corps .
Modulation de l'activation de NF-κB et AP-1
La this compound a été trouvée pour moduler l'activation de NF-κB et AP-1, deux protéines qui jouent un rôle crucial dans la régulation des réponses immunitaires et de la croissance cellulaire . Cette modulation pourrait avoir des implications pour le traitement des maladies où ces protéines jouent un rôle .
Ciblage des structures en G-quadruplex
La this compound a été trouvée pour cibler sélectivement les structures en G-quadruplex liées au cancer . Ces structures se trouvent dans l'ADN des cellules cancéreuses et on pense qu'elles jouent un rôle dans la régulation des gènes impliqués dans le cancer .
Induction de l'arrêt du cycle cellulaire
La this compound a montré qu'elle induit l'arrêt du cycle cellulaire par l'apoptose . Cela signifie qu'elle peut arrêter la division des cellules cancéreuses, ce qui pourrait potentiellement ralentir ou arrêter la progression de la maladie .
Mécanisme D'action
Target of Action
Dicentrine, an aporphinic alkaloid, primarily targets the α1-adrenoceptor and G-quadruplex structures . It also inhibits the activity of Protein Disulfide Isomerase (PDI) , a protein involved in protein folding in the endoplasmic reticulum of cells .
Mode of Action
This compound interacts with its targets in several ways. It acts as an antagonist to the α1-adrenoceptor , blocking the receptor and preventing its normal function. This action is similar to other antiarrhythmic and antihypertensive drugs .
In the case of G-quadruplex structures, this compound acts as a ligand , binding to these structures and stabilizing them . This action is particularly relevant in cancer cells, where G-quadruplex structures play a role in the regulation of cell proliferation .
As for PDI, this compound inhibits its activity, preventing the proper folding of proteins and potentially leading to cell death .
Biochemical Pathways
This compound’s interaction with α1-adrenoceptors and G-quadruplex structures influences several biochemical pathways. By blocking α1-adrenoceptors, this compound can affect the sympathetic nervous system , potentially reducing blood pressure and heart rate .
The stabilization of G-quadruplex structures can affect the cell cycle , potentially slowing or stopping the proliferation of cancer cells .
Inhibition of PDI can disrupt protein folding processes within cells, which can lead to the accumulation of misfolded proteins and induce cell death .
Pharmacokinetics
It has been detected in urine following oral administration in miniature pigs , suggesting that it is absorbed and metabolized by the body, and excreted through the urinary system .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. By blocking α1-adrenoceptors, this compound can reduce two major cardiovascular risk factors: hypertension and hyperlipidemia .
By stabilizing G-quadruplex structures and inhibiting PDI, this compound can induce apoptosis (programmed cell death) in cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Analyse Biochimique
Biochemical Properties
Dicentrine interacts with various biomolecules, including enzymes and proteins. It has been found to be a potent α1-adrenoceptor antagonist . This interaction with the α1-adrenoceptor is believed to contribute to its antiarrhythmic and antihypertensive effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize TNF-α-induced apoptosis in A549 lung adenocarcinoma cells . It also inhibits the TNF-α-induced invasion and migration of these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activity of protein disulfide isomerase (PDI), which is involved in protein folding . This inhibition of PDI is believed to contribute to its anticancer activity .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. For example, it has been shown to have antinociceptive activity in a mouse model of pain at high doses . Specific studies on the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
The metabolic profile of this compound has been studied in miniature pig urine. The phase I metabolic transformations of this compound were found to be N-demethylation, N-oxidation, O-demethylation, O,O-demethylenation, and hydroxylation at the benzylic and the aromatic positions. The phase II transformations were O-glucuronidation and O-glucosylation of the phenolic group of the phase I metabolites .
Propriétés
IUPAC Name |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199651 | |
| Record name | Dicentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
517-66-8 | |
| Record name | (+)-Dicentrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicentrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicentrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICENTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide](/img/structure/B1670365.png)
![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B1670366.png)


